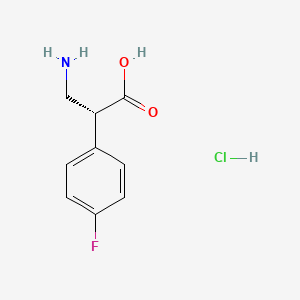

![molecular formula C9H4ClFO2S B6309517 7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid CAS No. 1935353-98-2](/img/structure/B6309517.png)

7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

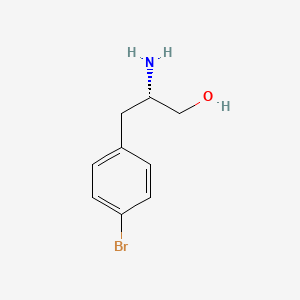

7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid is a type of heterocyclic compound . It’s a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C9H4ClFO2S . The molecular weight is 230.64 .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Aplicaciones Científicas De Investigación

7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid has been used in various scientific research applications due to its unique properties. It has been used in the synthesis of several pharmaceuticals, including anti-cancer drugs, and has been used in drug delivery, drug design, materials science, and biochemistry. This compound has also been used in the synthesis of various organic compounds, such as polymers, dyes, and catalysts. Additionally, this compound has been used to study the effects of various environmental conditions on the structure and properties of organic compounds.

Mecanismo De Acción

Target of Action

The primary targets of 7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid are currently unknown. This compound belongs to the class of benzo[b]thiophene derivatives , which have been reported to possess a wide range of therapeutic properties . .

Mode of Action

As a benzo[b]thiophene derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The presence of the chloro and fluoro substituents may also influence the compound’s interaction with its targets.

Biochemical Pathways

Benzo[b]thiophene derivatives have been reported to exhibit a variety of biological activities, suggesting that they may affect multiple pathways

Pharmacokinetics

The compound’s lipophilicity (log po/w) is reported to be 174, suggesting that it may have good membrane permeability . Its water solubility is reported to be moderately soluble, which may affect its bioavailability .

Result of Action

Given the wide range of activities reported for benzo[b]thiophene derivatives , the effects of this compound could potentially be diverse and depend on the specific targets and pathways it affects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid is a versatile compound and has been used in a variety of research applications. It has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. Additionally, this compound can be used to study the effects of various environmental conditions on the structure and properties of organic compounds. However, this compound has some limitations, such as its sensitivity to light and air, and the need for careful control of reaction conditions in order to obtain the desired product.

Direcciones Futuras

Given the potential applications of 7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid in drug delivery and drug design, future research should focus on understanding the biochemical and physiological effects of this compound. Additionally, further research should be conducted to explore the use of this compound in the synthesis of other organic compounds and materials. Finally, research should be conducted to explore the potential applications of this compound in the development of new drugs and materials.

Métodos De Síntesis

7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid can be synthesized in two main ways: through a two-step synthesis procedure or a three-step synthesis procedure. The two-step method involves the reaction of 2-bromobenzo[b]thiophene-3-carboxylic acid with 7-chloro-6-fluoro-1-iodobenzene in the presence of a base. The three-step method involves the reaction of 7-chloro-6-fluoro-1-iodobenzene with 2-bromobenzo[b]thiophene-3-carboxylic acid, followed by the reaction of the product with an acid. Both methods require careful control of the reaction conditions, such as temperature and pH, in order to ensure the desired product is obtained.

Propiedades

IUPAC Name |

7-chloro-6-fluoro-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFO2S/c10-7-5(11)2-1-4-3-6(9(12)13)14-8(4)7/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOONGTYQMSXGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=C(S2)C(=O)O)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

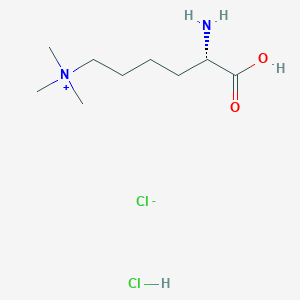

![Amino[4-chloro-2-(trifluoromethyl)phenyl]acetic acid hydrochloride (H-Phg(2-CF3,4-Cl)-OH)](/img/structure/B6309453.png)

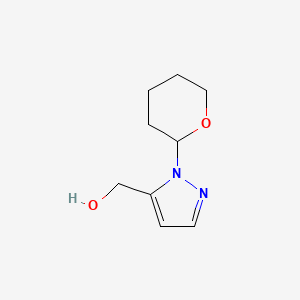

![tert-Butyl N-(2-aminospiro[3.3]heptan-7-yl)carbamate](/img/structure/B6309458.png)

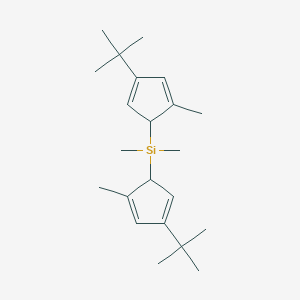

![2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B6309469.png)

![6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309502.png)

![6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309506.png)

![7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309512.png)

![7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309531.png)

![6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309539.png)